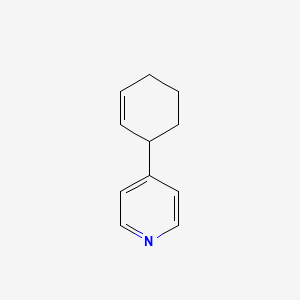

4-(Cyclohex-2-en-1-yl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

78905-51-8 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

4-cyclohex-2-en-1-ylpyridine |

InChI |

InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h2,4,6-10H,1,3,5H2 |

InChI Key |

PDQJCKOMAXMYBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)C2=CC=NC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Cyclohex 2 En 1 Yl Pyridine and Its Structural Analogs

Development of Direct Synthetic Routes to the 4-(Cyclohex-2-en-1-yl)pyridine Core Structure

The creation of the C4-substituted pyridine (B92270) motif is a foundational challenge in heterocyclic chemistry. Direct and selective methods are prized for their efficiency and atom economy.

Exploitation of Cycloaddition Reactions in Pyridine Synthesis, including Diels-Alder Strategies

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, offers a powerful method for constructing the cyclohexene (B86901) ring. wikipedia.org In the context of 4-(Cyclohex-2-en-1-yl)pyridine, this typically involves the reaction of a diene with a dienophile. wikipedia.orgmnstate.edu A plausible strategy involves using a vinylpyridine derivative as the dienophile, which reacts with a suitable 1,3-diene to form the desired cyclohexenylpyridine core. The regiochemistry and stereochemistry of the cycloaddition are governed by the electronic nature and substitution patterns of both the diene and the dienophile. wikipedia.org

Inverse-electron-demand Diels-Alder reactions represent another sophisticated approach, where an electron-deficient diene, such as a 1,2,4-triazine (B1199460), reacts with an electron-rich dienophile. whiterose.ac.ukresearchgate.net For instance, reacting 1,2,4-triazines with alkynes can yield pyridine rings after a retro-cycloaddition step that extrudes nitrogen gas. whiterose.ac.ukresearchgate.net While direct use of simple alkynes can require harsh conditions, the use of more reactive dienophiles like enamines or the application of Lewis acid catalysis can facilitate these transformations under milder conditions with high regiocontrol. whiterose.ac.uk A strategy for forming a substituted pyridine could involve an intramolecular Diels-Alder reaction of a 1,2,4-triazine tethered to an alkyne, which has been shown to be effective for creating fused pyridine systems. researchgate.net Similarly, cobalt-catalyzed [2+2+2] cycloaddition of nitriles with two alkyne molecules is an efficient, atom-economical method for assembling multisubstituted pyridine rings. bohrium.com

A more convergent approach involves the Diels-Alder reaction between vinylallenes and sulfonyl cyanides. acs.org This [4+2] cycloaddition generates isopyridine intermediates that can be converted to highly substituted pyridines, offering a pathway to complex structures. acs.org

Implementation of Transition Metal-Catalyzed Cross-Coupling Methodologies for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming carbon-carbon bonds. eie.grciac.jl.cn The Suzuki and Negishi reactions are particularly relevant for the synthesis of 4-(Cyclohex-2-en-1-yl)pyridine. wikipedia.orgorganic-chemistry.orgwikipedia.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orgdiva-portal.org For the target molecule, this would typically involve coupling 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) with cyclohex-2-en-1-ylboronic acid or its corresponding boronate ester. The reaction requires a base to activate the boronic acid and facilitate the transmetalation step. organic-chemistry.org The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and functional group tolerance. organic-chemistry.orgwikipedia.org

The Negishi coupling utilizes an organozinc reagent in place of an organoboron species, also catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org This reaction is known for its high efficiency and functional group compatibility. researchgate.netnih.gov The synthesis could proceed by coupling a 4-pyridylzinc halide with a cyclohex-2-en-1-yl halide. orgsyn.org The organozinc reagents are typically prepared via transmetalation from an organolithium or Grignard reagent, or by direct insertion of zinc into an organohalide. orgsyn.org Palladacycle precatalysts have been shown to be highly efficient in facilitating Negishi couplings under mild conditions. nih.gov

| Reaction | Pyridine Component | Cyclohexenyl Component | Catalyst (Typical) | Key Features | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 4-Halopyridine (Br, I, Cl, OTf) | Cyclohex-2-en-1-ylboronic acid/ester | Pd(PPh₃)₄, Pd(OAc)₂ | Requires base; boronic acids are stable and have low toxicity. | organic-chemistry.orgwikipedia.org |

| Negishi Coupling | 4-Halopyridine (Br, I, Cl) | Cyclohex-2-en-1-ylzinc halide | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity and functional group tolerance; organozinc reagents can be sensitive. | wikipedia.orgorgsyn.org |

Exploration of Innovative Catalytic Approaches in Cyclohexenylpyridine Scaffold Construction

Modern synthetic chemistry continues to develop novel catalytic strategies that offer new pathways to complex molecules. Direct C-H activation has emerged as a powerful, atom-economical tool for forming C-C bonds, bypassing the need for pre-functionalized starting materials. nih.govbeilstein-journals.org

One such innovative approach is the Minisci reaction, which involves the addition of alkyl radicals to protonated heteroaromatics. nih.gov While traditionally used for late-stage functionalization, strategies employing temporary blocking groups have enabled highly regioselective C-4 alkylation of pyridine itself. nih.govscispace.com This method allows for the use of readily available carboxylic acids as alkyl radical precursors under oxidative conditions. nih.gov

Another frontier is the use of copper-catalyzed C-4 functionalization of pyridine with styrenes, which proceeds through an intramolecular rearrangement mechanism. nih.govscispace.com Furthermore, C-H activation can be directed by various functional groups on the pyridine ring, or achieved through metal-catalyzed processes that functionalize the C-H bond directly. nih.govgalchimia.combris.ac.uk For instance, palladium catalysis can achieve alkenylation at the C-H bond adjacent to the pyridine nitrogen in N-iminopyridinium ylides. galchimia.com These cutting-edge methods provide more direct and sustainable routes to valuable pyridine derivatives. rsc.orgacs.org

Strategies for Regioselective and Stereoselective Functionalization and Derivatization

Once the 4-(Cyclohex-2-en-1-yl)pyridine core is assembled, its constituent parts—the pyridine heterocycle and the cyclohexenyl moiety—can be selectively modified to generate a library of analogs.

Directed Transformations at the Pyridine Nitrogen Heterocycle

The nitrogen atom of the pyridine ring is a key site for functionalization due to its basicity and nucleophilicity.

N-Oxidation : The pyridine nitrogen can be readily oxidized to form the corresponding Pyridine N-oxide . This transformation alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic substitutions. For instance, photochemical valence isomerization of pyridine N-oxides can lead to formal C3-hydroxylation of the pyridine ring. acs.org

Quaternization : Reaction with alkyl halides or other electrophiles leads to the formation of Pyridinium (B92312) salts . This modification introduces a permanent positive charge, significantly changing the molecule's solubility and electronic character. The formation of pyridinium salts can also serve as an activation strategy for subsequent transformations. researchgate.net

Skeletal Editing : Advanced techniques can even achieve a "nitrogen-to-carbon" transmutation of the pyridine ring. rsc.org This remarkable transformation proceeds through a sequence of ring-opening, hydrolysis, olefination, and cyclization to replace the nitrogen atom with a functionalized carbon atom, yielding a substituted benzene (B151609) ring. rsc.org

Site-Specific Chemical Modifications of the Cyclohexenyl Olefinic and Alicyclic Moieties

The cyclohexenyl group offers two primary sites for chemical modification: the carbon-carbon double bond (olefinic moiety) and the saturated carbon atoms (alicyclic moiety).

Olefinic Moiety Transformations : The double bond is a highly versatile functional handle.

Epoxidation : Reaction with peroxy acids (e.g., m-CPBA) can form an epoxide.

Dihydroxylation : Treatment with osmium tetroxide or potassium permanganate (B83412) can yield a diol.

Hydrogenation : Catalytic hydrogenation can reduce the double bond to afford 4-cyclohexylpyridine.

Alicyclic Moiety Transformations : The allylic positions (the CH₂ groups adjacent to the double bond) are particularly reactive.

Allylic Oxidation : Reagents like selenium dioxide or chromium-based oxidants can introduce a carbonyl or hydroxyl group at an allylic position.

Allylic Halogenation : N-Bromosuccinimide (NBS) can be used for the selective bromination of the allylic position.

The pyridine ring itself can act as a directing group in these transformations, influencing the regioselectivity and stereoselectivity of the reaction on the cyclohexenyl ring. For instance, the nitrogen atom can coordinate to a metal catalyst, directing the reaction to a specific site on the appended ring.

| Reaction Site | Transformation | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Pyridine Nitrogen | N-Oxidation | m-CPBA, H₂O₂ | N-Oxide | acs.org |

| Pyridine Nitrogen | Quaternization | Alkyl Halide (e.g., CH₃I) | Pyridinium Salt | researchgate.net |

| Cyclohexenyl Olefin | Epoxidation | m-CPBA | Epoxide | researchgate.net |

| Cyclohexenyl Olefin | Dihydroxylation | OsO₄, KMnO₄ | Diol | researchgate.net |

| Cyclohexenyl Allylic Position | Oxidation | SeO₂, CrO₃ | Carbonyl, Hydroxyl | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-(Cyclohex-2-en-1-yl)pyridine |

| 4-Bromopyridine |

| 4-Chloropyridine |

| Cyclohex-2-en-1-ylboronic acid |

| 4-Pyridylzinc halide |

| Cyclohex-2-en-1-yl halide |

| Pyridine N-oxide |

| 4-Cyclohexylpyridine |

| N-Bromosuccinimide |

| Selenium dioxide |

| Osmium tetroxide |

| Potassium permanganate |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

Design and Execution of Asymmetric Synthetic Protocols for Enantiomerically Enriched Analogs

The synthesis of specific, single-enantiomer forms of 4-(cyclohex-2-en-1-yl)pyridine and its analogs is a critical objective in medicinal chemistry, as the three-dimensional structure of a molecule is paramount to its biological activity. Asymmetric synthetic protocols are designed to control the formation of chiral centers, yielding enantiomerically enriched products. These methods primarily rely on the influence of a chiral catalyst or auxiliary to direct the stereochemical outcome of a reaction that creates a new stereocenter.

A prominent strategy involves the catalytic enantioselective functionalization of prochiral starting materials. For instance, the asymmetric alkylation of pyridines can be achieved using chiral catalysts. researchgate.net Copper-catalyzed reactions, employing a chiral diphosphine ligand, have been successful in the alkylation of alkenyl pyridines with Grignard reagents. researchgate.net The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can enhance the reactivity of the pyridine substrate, allowing the reaction to proceed with high conversion and enantioselectivity. researchgate.net

Another powerful approach is the asymmetric isomerization of prochiral olefins. The transformation of β,γ-unsaturated cyclohexenones into their α,β-unsaturated chiral counterparts can be catalyzed by new chiral diamine catalysts. nih.govnih.gov This method provides an efficient route to optically active cyclohex-2-enones, which are versatile precursors for the synthesis of more complex chiral molecules. nih.govnih.gov This transformation is achieved through a cooperative iminium-base catalysis mechanism. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for these asymmetric syntheses. univpancasila.ac.id Chiral organocatalysts, such as those derived from picolinylimidazoline, have been shown to be effective in promoting enantioselective aldol (B89426) reactions, which can be a key step in building the desired carbon skeleton with high stereocontrol. researchgate.net Similarly, chiral phosphoric acids and diamines have been utilized to catalyze various transformations leading to enantiomerically enriched products. nih.govresearchgate.net

The table below summarizes selected catalytic systems and their effectiveness in producing enantiomerically enriched compounds relevant to the synthesis of chiral cyclohexene derivatives.

| Catalyst/Method | Reaction Type | Substrate Type | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Copper/Chiral Diphosphine Ligand with Lewis Acid | Nucleophilic Addition | Alkenyl Pyridines | Up to 98% | researchgate.net |

| Chiral Diamine Catalyst | Isomerization | β,γ-Unsaturated Cyclohexenones | 87-89% | nih.gov |

| Chiral 2-Pyridyl-2-imidazoline | Aldol Reaction | Benzaldehydes | Up to 99:1 er | researchgate.net |

| Chiral Phosphoric Acid | Desymmetrization (Electrophilic Amination) | Prochiral Calix bohrium.comarenes | High | researchgate.net |

The execution of these asymmetric protocols requires meticulous optimization of reaction parameters, including solvent, temperature, catalyst loading, and the nature of any additives. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique used to determine the enantiomeric ratio of the product, confirming the success of the asymmetric induction. researchgate.net

Integration of Green Chemistry Principles in Scalable Synthetic Protocols

The transition from laboratory-scale synthesis to large-scale industrial production of 4-(cyclohex-2-en-1-yl)pyridine and its analogs necessitates the integration of green chemistry principles to ensure environmental sustainability, economic viability, and operational safety. researchgate.netnih.gov Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com

A key aspect of green synthesis is the use of multicomponent reactions (MCRs), which combine three or more starting materials in a single step to form a complex product. bohrium.comnih.gov MCRs are inherently efficient as they reduce the number of synthetic steps, minimize solvent and energy usage, and often lead to higher atom economy. bohrium.comnih.gov One-pot syntheses, a related strategy, also contribute to greener processes by avoiding the isolation and purification of intermediates, thereby saving time, resources, and reducing waste. researchgate.netnih.gov

The choice of solvent is another critical factor. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of environmentally benign alternatives like water, ethanol (B145695), or even solvent-free conditions. researchgate.netnih.gov For example, reactions have been developed for pyridine derivatives in aqueous ethanol or under microwave irradiation in ethanol, which can lead to excellent yields and shorter reaction times. researchgate.net

Catalysis is a cornerstone of green chemistry. The use of catalysts, including metal-based, organo-, and biocatalysts, is preferred over stoichiometric reagents because they are used in small amounts and can often be recycled and reused. bohrium.comnumberanalytics.com For instance, the development of reusable heterogeneous nanocatalysts for pyridine synthesis aligns with green principles by simplifying product purification and reducing waste. researchgate.net

Flow chemistry, or continuous flow processing, represents a significant technological advancement for scalable and green synthesis. beilstein-journals.orgresearchgate.netnih.gov In a flow reactor, reagents are continuously pumped through a heated tube or column containing a catalyst. beilstein-journals.orgresearchgate.net This methodology offers superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for automation and continuous production. researchgate.netnih.gov Flow systems can significantly reduce reaction times and waste compared to traditional batch processes. nih.gov For example, the Bohlmann–Rahtz pyridine synthesis has been successfully adapted to a one-step continuous flow process, eliminating the need to isolate intermediates. beilstein-journals.org

The following table compares traditional batch processing with green, scalable alternatives for pyridine synthesis.

| Principle | Traditional Approach | Green/Scalable Approach | Benefits |

|---|---|---|---|

| Process Steps | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions (MCRs), tandem reactions | Reduced waste, time, and energy consumption. bohrium.comnih.gov |

| Solvents | Hazardous organic solvents (e.g., DCM, THF) | Water, ethanol, ionic liquids, or solvent-free conditions. researchgate.netnih.gov | Improved safety, reduced environmental pollution. |

| Catalysis | Stoichiometric reagents | Recyclable heterogeneous catalysts, organocatalysts, biocatalysts. researchgate.netnumberanalytics.com | Minimized waste, lower cost, simplified purification. |

| Energy | Prolonged heating/cooling cycles | Microwave-assisted synthesis, reactions at ambient temperature. researchgate.netnih.gov | Reduced energy consumption and reaction times. |

| Platform | Batch reactors | Continuous flow reactors. beilstein-journals.orgresearchgate.net | Enhanced safety, scalability, efficiency, and process control. nih.gov |

By embracing these principles, the synthesis of 4-(cyclohex-2-en-1-yl)pyridine and its analogs can be made more efficient, economical, and environmentally responsible, meeting the growing demands of the pharmaceutical and chemical industries. acs.orgbeilstein-journals.orgrsc.org

Comprehensive Spectroscopic and Advanced Analytical Characterization Methodologies in Chemical Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 4-(Cyclohex-2-en-1-yl)pyridine, the ¹H NMR spectrum is expected to exhibit distinct signals for the protons on both the pyridine (B92270) and cyclohexene (B86901) rings. The aromatic protons on the pyridine ring would appear as two distinct doublets in the downfield region, characteristic of a 4-substituted pyridine. The olefinic protons of the cyclohexene ring would resonate in the mid-field region, with their coupling constants providing information about their cis/trans relationship. The aliphatic protons on the cyclohexene ring would appear in the upfield region, with their chemical shifts and multiplicities determined by their proximity to the double bond and the pyridine ring.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would have characteristic chemical shifts, with the carbon atom attached to the cyclohexene ring showing a specific resonance. The olefinic carbons of the cyclohexene ring would be readily identifiable in the downfield region of the aliphatic carbon spectrum. The remaining aliphatic carbons of the cyclohexene ring would appear at higher field.

A comparison with the published data for the analogous compound 4-methylpyridine (B42270) can provide further insight into the expected chemical shifts for the pyridine moiety. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Cyclohex-2-en-1-yl)pyridine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2, H-6 | ~8.5 | d |

| Pyridine H-3, H-5 | ~7.2 | d |

| Cyclohexene Olefinic H | 5.5 - 6.0 | m |

| Cyclohexene Allylic H | 2.0 - 2.5 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Cyclohex-2-en-1-yl)pyridine

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-4 | ~150 |

| Pyridine C-2, C-6 | ~150 |

| Pyridine C-3, C-5 | ~124 |

| Cyclohexene Olefinic C | 125 - 135 |

| Cyclohexene Allylic C | 30 - 40 |

Note: The data in the tables are predicted values based on known chemical shifts of similar structures and are for illustrative purposes.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in 4-(Cyclohex-2-en-1-yl)pyridine, a suite of two-dimensional (2D) NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable in this regard.

A COSY experiment would reveal the scalar coupling network between protons, allowing for the identification of adjacent protons within the pyridine and cyclohexene rings. For instance, the correlation between the olefinic and allylic protons in the cyclohexene ring would be clearly visible.

An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.

An HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the connectivity between the pyridine and cyclohexene rings by showing a correlation between the protons on the pyridine ring and the carbons of the cyclohexene ring, and vice versa. The study on the isomeric 4-(3-cyclohexen-1-yl)pyridine successfully utilized COSY, NOESY, and HETCOR (an older version of HSQC/HMBC) to elucidate its structure. nih.gov

Employment of Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For 4-(Cyclohex-2-en-1-yl)pyridine, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can then be used to confirm its molecular formula (C₁₁H₁₃N).

The electron ionization (EI) mass spectrum would likely exhibit a prominent molecular ion peak (M⁺). The fragmentation of this molecular ion would provide valuable structural information. The fragmentation of the cyclohexene moiety is well-documented, often involving a retro-Diels-Alder reaction. nist.gov The pyridine ring is generally stable, but can lose a hydrogen atom or the entire cyclohexenyl substituent. The predicted fragmentation pathways would involve the initial loss of the cyclohexenyl group or fragmentation within the cyclohexene ring.

Table 3: Predicted Major Fragments in the Mass Spectrum of 4-(Cyclohex-2-en-1-yl)pyridine

| m/z | Fragment |

|---|---|

| 159 | [M]⁺ |

| 158 | [M-H]⁺ |

| 80 | [C₅H₄N]⁺ (pyridyl cation) |

Note: The data in this table is based on predicted fragmentation patterns.

Interpretation of Infrared (IR) and Raman Spectroscopy Data for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific molecular vibrations, such as stretching and bending of bonds.

The IR spectrum of 4-(Cyclohex-2-en-1-yl)pyridine is expected to show characteristic absorption bands for both the pyridine and cyclohexene moieties. The C-H stretching vibrations of the aromatic pyridine ring would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The C=C stretching of the cyclohexene ring would give a characteristic band around 1650 cm⁻¹. The C-H stretching vibrations of the aliphatic and olefinic protons of the cyclohexene ring would be observed in the 2800-3000 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bond of the cyclohexene ring, which is expected to show a strong Raman signal.

Table 4: Predicted Characteristic IR and Raman Bands for 4-(Cyclohex-2-en-1-yl)pyridine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Pyridine C-H | Stretching | 3000 - 3100 |

| Pyridine C=C, C=N | Stretching | 1400 - 1600 |

| Cyclohexene C=C | Stretching | ~1650 |

| Cyclohexene =C-H | Stretching | 3000 - 3100 |

Note: The data in this table is based on characteristic vibrational frequencies of similar functional groups.

Crystalline State Structural Determination via X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of 4-(Cyclohex-2-en-1-yl)pyridine can be obtained, XRD analysis would provide precise information about bond lengths, bond angles, and the conformation of the molecule. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking. While no crystal structure for 4-(Cyclohex-2-en-1-yl)pyridine has been reported, the crystal structures of numerous substituted pyridine and cyclohexene derivatives have been determined, providing a basis for understanding the potential solid-state conformation and packing of the target molecule. nih.gov

Elemental Analysis (EA) for Verification of Stoichiometry and Compound Purity

Elemental analysis (EA) is a fundamental technique used to determine the weight percentage of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the calculated theoretical values based on the proposed molecular formula. For 4-(Cyclohex-2-en-1-yl)pyridine (C₁₁H₁₃N), the theoretical elemental composition would be calculated and compared with the experimental results to confirm the stoichiometry and assess the purity of the synthesized compound.

Table 5: Theoretical Elemental Analysis for 4-(Cyclohex-2-en-1-yl)pyridine (C₁₁H₁₃N)

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 82.97% |

| Hydrogen (H) | 8.23% |

Computational and Theoretical Investigations of 4 Cyclohex 2 En 1 Yl Pyridine Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(cyclohex-2-en-1-yl)pyridine at the atomic level. These methods provide a detailed picture of the molecule's electronic landscape and preferred three-dimensional structure.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable arrangement of atoms in a molecule, known as the ground state geometry. For the related isomer, 4-(3-cyclohexen-1-yl)pyridine, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been successfully employed to optimize the molecular structure. nih.gov This level of theory is well-regarded for its ability to provide accurate geometries for organic molecules. researchgate.netmdpi.com

The optimized geometry of 4-(cyclohex-2-en-1-yl)pyridine would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. These calculations would likely show that the pyridine (B92270) ring is planar, while the cyclohexene (B86901) ring adopts a conformation that minimizes steric hindrance between the two ring systems. The energetics of different possible conformers, such as those arising from the relative orientation of the cyclohexene and pyridine rings, can also be calculated to identify the most stable isomer. acs.org

Table 1: Representative Calculated Geometric Parameters for a Related Pyridine Derivative

| Parameter | Calculated Value (B3LYP/6-31G(d)) |

|---|---|

| C-N Bond Length (Pyridine) | 1.34 Å |

| C-C Bond Length (Pyridine) | 1.39 - 1.40 Å |

| C-H Bond Length | 1.08 - 1.09 Å |

Data adapted from studies on similar pyridine-containing compounds for illustrative purposes. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comrsc.org A smaller gap generally suggests higher reactivity.

For pyridine-containing systems, the HOMO is often localized on the pyridine ring and any electron-donating substituents, while the LUMO is typically centered on the electron-deficient pyridine ring. rsc.org In 4-(cyclohex-2-en-1-yl)pyridine, the cyclohexene group would influence the electronic distribution and thus the energies of these orbitals.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ2 / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and potential interaction with other chemical species. researchgate.nettandfonline.com

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

These are hypothetical values for illustrative purposes based on similar molecules. researchgate.netrsc.org

Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For 4-(3-cyclohexen-1-yl)pyridine, calculated chemical shifts using the B3LYP/6-311++G(d,p) level of theory showed good agreement with experimental data, confirming the accuracy of the computational approach. nih.gov Similar accuracy would be expected for 4-(cyclohex-2-en-1-yl)pyridine.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be calculated using DFT. These calculations help in assigning the observed experimental bands to specific molecular vibrations, such as C-H stretches, C=C stretches of the cyclohexene and pyridine rings, and C-N stretching vibrations. researchgate.netmdpi.com Calculated frequencies are often scaled to better match experimental values due to approximations in the theoretical models. researchgate.net

Table 3: Comparison of Experimental and Calculated 13C NMR Chemical Shifts for 4-(3-cyclohexen-1-yl)pyridine

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP) |

|---|---|---|

| C2', C6' (Py) | 149.8 | 150.2 |

| C3', C5' (Py) | 123.9 | 124.5 |

| C4' (Py) | 148.9 | 149.3 |

| C1 (Ch) | 40.1 | 40.5 |

| C2 (Ch) | 32.5 | 32.9 |

| C3 (Ch) | 127.2 | 127.6 |

| C4 (Ch) | 126.8 | 127.1 |

| C5 (Ch) | 25.4 | 25.8 |

| C6 (Ch) | 30.9 | 31.3 |

Data from a study on 4-(3-cyclohexen-1-yl)pyridine. nih.gov Py = Pyridine, Ch = Cyclohexene.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. ua.ac.be An MD simulation for 4-(cyclohex-2-en-1-yl)pyridine would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape.

These simulations can reveal:

The flexibility of the molecule, including the rotation around the single bond connecting the pyridine and cyclohexene rings.

The accessible conformations and the energy barriers between them. unibo.it

The behavior of the molecule in different environments, such as in a solvent or interacting with a biological macromolecule. mdpi.com

MD simulations are particularly useful for understanding how the molecule might behave in a real-world system, providing a bridge between theoretical calculations and experimental observations. nih.gov

Exploration of Structure-Energy Relationships in Isomeric and Conformationally Diverse Forms

Computational methods allow for the systematic exploration of the potential energy surface of 4-(cyclohex-2-en-1-yl)pyridine. This involves identifying and calculating the energies of various isomers and conformers. For instance, the cyclohexene ring can exist in different conformations (e.g., half-chair), and the pyridine ring can rotate relative to the cyclohexene ring.

By calculating the relative energies of these different forms, a detailed understanding of the structure-energy relationship can be established. This information is critical for predicting the most likely conformation of the molecule and for understanding how its shape might change in response to external stimuli. Computational studies on similar systems have shown that even subtle changes in structure can lead to significant differences in energy and, consequently, in chemical and physical properties. acs.org

Mechanistic Elucidation of Synthetic Transformations and Reactivity Pathways via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. beilstein-journals.org For 4-(cyclohex-2-en-1-yl)pyridine, theoretical methods could be used to study:

Synthesis Pathways: The mechanism of the reaction used to synthesize the molecule could be modeled to understand the transition states and intermediates involved. This can help in optimizing reaction conditions to improve yield and selectivity.

Reactivity Pathways: The reactivity of the molecule in various chemical transformations can be explored. For example, the mechanism of electrophilic attack on the pyridine ring or addition reactions to the cyclohexene double bond could be computationally elucidated. beilstein-journals.org DFT calculations can map out the entire reaction coordinate, identifying the energy barriers for different possible pathways and predicting the most likely products. inorgchemres.orgacs.org

These mechanistic studies provide a level of detail that is often difficult to obtain through experimental means alone, offering a deeper understanding of the chemical behavior of 4-(cyclohex-2-en-1-yl)pyridine.

Academic Applications and Advanced Research Directions for 4 Cyclohex 2 En 1 Yl Pyridine Derivatives

Role as Versatile Building Blocks in Complex Organic Molecule Synthesis

The 4-(cyclohex-2-en-1-yl)pyridine framework is a versatile precursor in organic synthesis, offering multiple reaction sites for constructing more elaborate molecules. Both the pyridine (B92270) ring and the cyclohexene (B86901) double bond can be selectively functionalized to build diverse molecular skeletons.

Derivatives of 4-(cyclohex-2-en-1-yl)pyridine are instrumental in synthesizing a variety of heterocyclic and polycyclic compounds. The pyridine unit can undergo reactions such as N-alkylation, oxidation, or C-H functionalization, while the cyclohexene ring's double bond is amenable to reactions like epoxidation, dihydroxylation, and cycloaddition.

For instance, multicomponent reactions (MCRs) involving pyridyl-containing starting materials are a powerful strategy for creating complex molecules in a single step. A study demonstrated the one-pot synthesis of 4-methyl-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene derivatives from the reaction of 4-acetylpyridine, malononitrile, and a cyclic 1,3-dione. nih.gov This process involves a sequence of condensation, Michael addition, and intramolecular cyclization, showcasing how pyridyl moieties can be incorporated into fused heterocyclic systems like chromenes. nih.gov Furthermore, pyridine-boryl radicals have been shown to catalyze formal [4+2] cycloadditions between cyclobutanes and alkynes, yielding highly substituted cyclohexene derivatives, which are prevalent in many bioactive natural products. nih.gov

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| 4-Acetylpyridine, Malononitrile, Dimedone | NaOEt, EtOH, Reflux | Tetrahydro-4H-chromene | nih.gov |

| Cyclobutanes, Alkynes | Pyridine-boryl radical | Polysubstituted cyclohexene | nih.gov |

The structural motif of a cyclohexene ring attached to an aromatic system is a common feature in many natural products. While direct application of 4-(cyclohex-2-en-1-yl)pyridine in a completed natural product synthesis is not widely documented, its structural elements are relevant to synthetic strategies for compounds with similar backbones. For example, substituted 5-(cyclohex-2-en-1-yl)penta-2,4-dienes and related structures are precursors to compounds that can influence plant growth, acting as analogs or inhibitors related to the abscisic acid pathway. google.com The synthesis of these complex side chains often relies on building blocks that can be elaborated, a role that a functionalized cyclohexenylpyridine could play.

Design and Exploration in Homogeneous and Heterogeneous Catalysis and Ligand Development

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base and a prime coordination site for transition metals. alfachemic.comchemtube3d.com This property is extensively exploited in catalysis.

Pyridine and its derivatives are fundamental ligands in coordination chemistry and homogeneous catalysis. researchgate.net They can stabilize various transition metals, influencing the catalytic activity and selectivity of the resulting metal complexes. researchgate.netnih.gov The substituents on the pyridine ring play a crucial role in tuning the electronic and steric properties of the ligand, which in turn affects the performance of the catalyst. researchgate.net

For example, pyridine-based ligands are used in a wide array of transition metal-catalyzed reactions, including:

Polymerization: Titanium-pyridine complexes can catalyze olefin and alkyne polymerization. alfachemic.com

Hydrogenation: Rhenium and iron complexes with pyridine ligands have shown activity in the hydrogenation of olefins like cyclohexene and the selective reduction of nitro groups. alfachemic.com

Hydroformylation and Hydroamination: Rhodium(I) and Rhodium(III) pyridine complexes catalyze hydroformylation, while titanium-pyridine complexes are effective in intramolecular hydroamination reactions. alfachemic.com

C-H Functionalization: Palladium catalysts, when used with specific mono-N-protected amino acid (MPAA) ligands, can achieve C3-alkenylation of pyridines. nih.gov Similarly, rhodium and iridium catalysts have been developed for the C-H alkylation of pyridine rings. nih.gov

The 4-(cyclohex-2-en-1-yl)pyridine structure offers a bidentate or pincer ligand scaffold if the cyclohexene group is further functionalized, potentially introducing chirality for asymmetric catalysis.

Beyond coordinating to metals, pyridine derivatives can function as organocatalysts themselves. The basic nitrogen atom can act as a Brønsted or Lewis base catalyst. A notable example is the use of pyridine as an organocatalyst in the reductive ozonolysis of alkenes, where it promotes the fragmentation of carbonyl oxides to directly yield aldehydes or ketones without the need for a separate reduction step for peroxide intermediates. nih.gov

Furthermore, recent research has highlighted a novel organocatalytic functionalization of pyridines through the generation of pyridinyl radicals. nih.govacs.org Under photochemical conditions, a dithiophosphoric acid catalyst can protonate the pyridine, reduce the resulting pyridinium (B92312) ion to a pyridinyl radical, and then couple it with an allylic radical, demonstrating a new pathway for C-C bond formation. nih.govacs.org This method offers different regioselectivity compared to classical Minisci reactions. nih.gov

Research into Structure-Activity Relationships (SAR) for the Design of Mechanistic Probes

Structure-activity relationship (SAR) studies are crucial for medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov Pyridine is a key scaffold in this field, appearing in a vast number of FDA-approved drugs. nih.gov

By systematically modifying the structure of a lead compound like a 4-(cyclohex-2-en-1-yl)pyridine derivative and assessing the impact on a specific biological or chemical process, researchers can develop mechanistic probes. These probes are valuable tools for interrogating biological pathways. For instance, in a study of 1H-pyrazolo[3,4-b]pyridine derivatives as TANK-binding kinase 1 (TBK1) inhibitors, researchers performed several rounds of structural modifications to explore the SAR. nih.gov They identified that specific interactions, such as hydrogen bonding with key amino acid residues like Asp157, were critical for inhibitory activity, leading to the development of a highly potent inhibitor. nih.gov

Similarly, SAR studies on lapatinib, which contains a pyridine moiety, helped to elucidate the mechanism of its hepatotoxicity by identifying which parts of the molecule were responsible for the formation of reactive quinone methide metabolites. acs.org A review of pyridine derivatives with antiproliferative activity found that the presence and position of specific functional groups like -OMe, -OH, and -NH2 enhanced activity, whereas halogens or bulky groups were detrimental. nih.gov Such insights are vital for designing safer and more effective therapeutic agents or highly specific chemical probes.

| Compound Series | Target/Application | Key SAR Finding | Reference |

| 1H-pyrazolo[3,4-b]pyridines | TBK1 Inhibition | Hydrogen bond with Asp157 is crucial for potency. | nih.gov |

| Lapatinib Analogs | Hepatotoxicity Probe | Positional substitutes determine reactive metabolite formation. | acs.org |

| General Pyridine Derivatives | Antiproliferative Activity | Small, polar groups (-OH, -NH2) enhance activity over bulky or halogen groups. | nih.gov |

| Pyridazine (B1198779) Derivatives | Anti-inflammatory | Exploration of substituents on the pyridazine core to optimize COX-2 inhibition. | researchgate.net |

Principles of Molecular Design for Modulating Specific Biological Interactions

The design of biologically active molecules hinges on the precise arrangement of functional groups to achieve specific interactions with biological targets. The 4-(cyclohex-2-en-1-yl)pyridine scaffold offers several avenues for molecular modification to modulate these interactions. The pyridine ring, a common feature in many pharmaceuticals, provides a key interaction point. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological receptors. nih.gov Furthermore, the aromaticity of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues in proteins. nih.gov

The cyclohexene group introduces a non-planar, lipophilic character to the molecule. This can be critical for traversing cell membranes and for fitting into hydrophobic pockets of target proteins. The reactivity of the double bond in the cyclohexene ring also offers a site for further functionalization, allowing for the introduction of various substituents that can fine-tune the molecule's steric and electronic properties to enhance binding affinity and selectivity. acs.org Studies on other pyridine derivatives have shown that the introduction of different functional groups can significantly alter their biological activity, such as their antiproliferative effects. nih.gov For instance, the presence of specific groups like -OMe, -OH, -C=O, and -NH2 has been found to enhance antiproliferative activity, while halogens or bulky groups may decrease it. nih.gov

Table 1: Influence of Functional Groups on the Biological Activity of Pyridine Derivatives

| Functional Group | Potential Influence on Biological Interactions | Reference |

|---|---|---|

| Pyridine Nitrogen | Hydrogen bond acceptor, metal coordination | nih.gov |

| Aromatic Ring | π-π stacking interactions | nih.gov |

| Cyclohexene Moiety | Increased lipophilicity, van der Waals interactions | nih.gov |

| Hydroxyl (-OH) | Hydrogen bond donor/acceptor | nih.gov |

| Methoxy (-OMe) | Alters electronic properties and solubility | nih.gov |

| Amino (-NH2) | Hydrogen bond donor, can be protonated | nih.gov |

This table illustrates general principles of how different functional groups, which could be incorporated into the 4-(cyclohex-2-en-1-yl)pyridine scaffold, can influence biological interactions based on studies of other pyridine derivatives.

Advanced In Vitro and In Silico Approaches to Understand Molecular Recognition and Binding

To explore the potential biological applications of 4-(cyclohex-2-en-1-yl)pyridine derivatives, a combination of advanced in vitro and in silico methods would be essential.

In silico docking studies are powerful computational tools used to predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.govdocumentsdelivered.com For 4-(cyclohex-2-en-1-yl)pyridine derivatives, these studies could identify potential biological targets by screening against libraries of protein structures. Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and map key interactions. researchgate.net For example, docking studies on other pyridine derivatives have successfully predicted their binding modes and helped to rationalize their observed biological activities. rsc.orgnih.gov

In vitro assays are crucial for validating the predictions from in silico models and for quantifying the biological activity of the synthesized compounds. Techniques such as fluorescence spectroscopy can be used to study the binding of derivatives to target proteins. researchgate.net Isothermal titration calorimetry (ITC) provides detailed thermodynamic data on the binding interaction, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS). For assessing potential anticancer activity, cell-based assays such as the MTT assay would be employed to determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines. rsc.orgnih.gov

Table 2: Exemplary In Vitro and In Silico Techniques for Studying Pyridine Derivatives

| Technique | Purpose | Example Application for Pyridine Derivatives | Reference |

|---|---|---|---|

| In Silico | |||

| Molecular Docking | Predict binding mode and affinity | Docking of pyridine derivatives into the active site of enzymes like dihydrofolate reductase. | nih.gov |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-receptor complex | Assessing the stability of pyridine derivatives in the binding pocket of human kinesin Eg5. | researchgate.net |

| In Vitro | |||

| MTT Assay | Measure cell viability and cytotoxicity | Evaluating the antiproliferative activity of pyridine-chalcone derivatives against cancer cell lines. | nih.gov |

| Fluorescence Spectroscopy | Study binding interactions | Monitoring the interaction of pyridin-2-yl estra-1,3,5(10)-triene derivatives with aromatase. | researchgate.net |

This table provides examples of how advanced research techniques are applied to pyridine derivatives to understand their biological function.

Exploration in Advanced Materials Science Research and Functional Materials

The unique structural characteristics of 4-(cyclohex-2-en-1-yl)pyridine make it a promising candidate for the development of advanced functional materials.

The pyridine moiety is a well-established building block in supramolecular chemistry due to its ability to participate in hydrogen bonding and metal coordination. The nitrogen atom in the pyridine ring can act as a ligand, coordinating to metal ions to form a variety of supramolecular structures. nih.gov The self-assembly of such molecules can be influenced by solvent choice and the presence of other interacting molecules. acs.org The cyclohexenyl group in 4-(cyclohex-2-en-1-yl)pyridine could introduce additional non-covalent interactions, such as van der Waals forces and hydrophobic interactions, which can play a crucial role in directing the self-assembly process and stabilizing the resulting architecture. The co-assembly of pyridine-substituted molecules with other components has been shown to induce the formation of complex nanostructures like nanofibers. acs.org

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridine group is a common functional moiety in ligands used for MOF synthesis, as the nitrogen atom readily coordinates with metal centers. d-nb.inforsc.org The introduction of a 4-(cyclohex-2-en-1-yl)pyridine derivative as a ligand could lead to the formation of MOFs with unique topologies and pore environments. The cyclohexenyl group could project into the pores of the MOF, modifying their size, shape, and surface properties, which could be advantageous for applications in gas storage, separation, and catalysis. nih.govrsc.org

Investigation in Agrochemical Research Methodologies and Plant Science Tools

Pyridine-based compounds are of significant interest in agrochemical research, with many commercial pesticides and herbicides containing a pyridine ring. nih.govgrandviewresearch.com The structural features of 4-(cyclohex-2-en-1-yl)pyridine suggest its derivatives could be explored as new agrochemicals.

Derivatives of 4-(cyclohex-2-en-1-yl)pyridine could be designed to interact with specific biological targets in plants, such as enzymes or receptors, to modulate plant growth or protect against pests and diseases. acs.org The lipophilic cyclohexene group could enhance the uptake and translocation of the compound within the plant. By systematically modifying the structure of the molecule and observing the effects on plant physiology, researchers can gain insights into the molecular mechanisms underlying various biological processes in plants. For example, studies on pyridine-containing arylthiourea derivatives have investigated their effects on the root elongation of various crops, providing structure-activity relationship data. acs.org Such studies are crucial for developing more effective and selective agrochemicals. nih.gov

Future Perspectives and Emerging Research Avenues for Cyclohexenylpyridines

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a significant trend in modern chemical synthesis, offering improved safety, efficiency, and scalability. uk-cpi.com For the synthesis of cyclohexenylpyridines, flow chemistry presents a streamlined approach for multi-step sequences, eliminating the need for isolating intermediates and reducing manual labor. nih.gov This methodology is particularly advantageous for managing reaction parameters with high precision, which is crucial for controlling the stereochemistry and regioselectivity in the synthesis of complex molecules like 4-(Cyclohex-2-en-1-yl)pyridine.

Continuous flow processes can significantly shorten reaction times due to enhanced mass and heat transfer, as demonstrated in the epoxidation of cyclohexene (B86901), which can be achieved in minutes. beilstein-journals.org This rapid optimization is a key advantage. Furthermore, flow chemistry facilitates the safe handling of hazardous reagents or unstable intermediates, which might be involved in certain synthetic routes toward functionalized pyridines. nih.govuq.edu.au For instance, the generation and immediate use of highly reactive organolithium species, sometimes employed in building substituted ring systems, is rendered more practical and scalable under flow conditions. nih.gov

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Key Advantages of Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours beilstein-journals.org | Significant reduction in process time nih.gov |

| Scalability | Often challenging | More straightforward and predictable | Enhanced practicality and scalability nih.gov |

| Safety | Higher risks with hazardous reagents | Improved containment and control | Safer handling of unstable intermediates nih.gov |

| Process Control | Limited precision | High control over temperature, pressure, mixing | Precise control over reaction parameters beilstein-journals.org |

| Optimization | Labor-intensive, slow | Amenable to rapid, automated screening technologynetworks.com | Accelerated discovery and development europeanscientist.com |

| Waste Generation | Can be significant | Often reduced due to higher yields/selectivity | Greener processing, lower solvent use uq.edu.au |

Application of Machine Learning and Artificial Intelligence in Reaction Discovery and Compound Design

In compound design, particularly for applications like drug discovery and materials science, ML is proving indispensable. nih.govnih.gov Ligand-based virtual screening, powered by AI, can predict the biological activity of virtual compounds based on their structural features. nih.gov An ML model trained on known bioactive molecules could screen a virtual library of thousands of cyclohexenylpyridine derivatives to identify candidates with a high probability of interacting with a specific biological target, such as a G protein-coupled receptor (GPCR). nih.gov This significantly narrows the pool of compounds that need to be synthesized and tested experimentally. acs.org Recently, a machine learning-assisted approach was successfully used to design and discover pyridine-based polymers for the efficient removal of contaminants, demonstrating the power of AI to predict material properties from structure. acs.org

| AI/ML Application | Description | Relevance to Cyclohexenylpyridines |

| Reaction Prediction | Algorithms predict the products and yields of unknown reactions based on learned patterns from existing chemical data. minsky.ai | Suggests novel synthetic pathways and optimizes conditions for synthesizing derivatives of 4-(Cyclohex-2-en-1-yl)pyridine. |

| Ligand-Based Screening | ML models identify new potential ligands by learning the structural features of known active compounds. nih.govacs.org | Rapidly screens virtual libraries to find cyclohexenylpyridine analogues with high potential for specific biological targets. |

| Property Prediction | AI predicts physicochemical properties (e.g., toxicity, solubility) and material characteristics from molecular structure. nih.govacs.org | Prioritizes the design of compounds with desirable drug-like properties or specific material functions. |

| De Novo Design | Generative models create entirely new molecular structures that are optimized for a specific purpose. researchgate.net | Designs novel cyclohexenylpyridine scaffolds with enhanced efficacy or unique functionalities. |

| Automated Synthesis | AI controls robotic platforms to perform and optimize chemical syntheses autonomously. technologynetworks.comeuropeanscientist.com | Enables high-throughput synthesis and rapid optimization for producing a library of cyclohexenylpyridine derivatives. |

Development of Sustainable and Atom-Economical Synthetic Pathways

The growing emphasis on green chemistry is driving the development of synthetic methods that are both environmentally benign and highly efficient. bhu.ac.in For the synthesis of functionalized pyridines, including the 4-(Cyclohex-2-en-1-yl)pyridine framework, a key goal is to create pathways that are sustainable and atom-economical, meaning that a maximal number of atoms from the starting materials are incorporated into the final product. northwestern.educonsensus.app

A significant area of research is the use of earth-abundant metal catalysts to replace precious metals like palladium or platinum. northwestern.eduresearchgate.net For example, organolanthanide catalysts have been shown to efficiently and selectively dearomatize pyridines, a key transformation for accessing valuable nitrogen-containing compounds. northwestern.eduresearchgate.net Another sustainable approach involves the use of reusable catalysts, such as activated fly ash, which has been demonstrated in the eco-friendly synthesis of imidazo[1,2-a]pyridines. bhu.ac.in

Developing one-pot synthesis procedures is another cornerstone of atom economy. These methods combine multiple reaction steps into a single operation, avoiding the need for intermediate purification and reducing solvent waste and energy consumption. mdpi.com Researchers have developed one-pot methods for synthesizing highly substituted pyridines from simple, readily available precursors like N-vinyl amides and alkynes, or via the rhodium-catalyzed C-H functionalization of ketoximes. organic-chemistry.orgnih.gov Such strategies, which often proceed under mild conditions, offer precise control over the introduction of various functional groups onto the pyridine (B92270) ring. organic-chemistry.org These modular and convergent approaches are highly desirable for creating libraries of cyclohexenylpyridine derivatives for screening purposes.

| Sustainable Strategy | Description | Example Application for Pyridine Synthesis |

| Earth-Abundant Catalysts | Replacing rare and expensive precious metals (e.g., Pd, Pt) with common elements (e.g., La, Fe, Cu). | An organolanthanide catalyst used for the atom-efficient dearomatization of functionalized pyridines. northwestern.eduresearchgate.net |

| Reusable Catalysts | Employing solid-supported or easily recoverable catalysts to minimize waste. | Activated fly ash used as an efficient and eco-friendly catalyst for synthesizing imidazo[1,2-a]pyridines. bhu.ac.in |

| One-Pot Synthesis | Combining multiple synthetic steps into a single reaction vessel without isolating intermediates. | A single-step conversion of N-vinyl amides and alkynes into pyridine derivatives. organic-chemistry.org |

| C-H Functionalization | Directly converting strong carbon-hydrogen bonds into new functional groups, avoiding pre-functionalized substrates. | Rhodium-catalyzed synthesis of substituted pyridines from ketoximes and terminal alkynes. nih.gov |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the product. | Multi-component reactions that assemble complex molecules like pyridazines with high (96%) atom efficiency. consensus.app |

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

Pushing the boundaries of known chemical reactions is essential for unlocking the full potential of scaffolds like 4-(Cyclohex-2-en-1-yl)pyridine. Current research is focused on discovering novel reactivity patterns and unprecedented transformations that can build and modify the pyridine core in innovative ways. scitechdaily.comnumberanalytics.com

One exciting frontier is "skeletal editing," where atoms within the aromatic ring itself are swapped to create entirely new heterocyclic or carbocyclic systems. nih.gov This transformative strategy allows for the precise, late-stage modification of complex molecules, providing direct synthetic routes to diverse benzene (B151609) or naphthalene (B1677914) derivatives from readily available pyridines. nih.gov Such methods offer a powerful tool for scaffold-hopping in medicinal chemistry.

Researchers are also developing novel catalytic systems to achieve previously difficult functionalizations. For instance, an electrochemical method has been developed for a highly selective, single-carbon insertion into pyrroles to generate structurally diverse pyridine derivatives—a transformation described as unprecedented. scitechdaily.com Another innovative approach uses a dithiophosphoric acid organocatalyst, which, upon light activation, enables the direct C-H functionalization of pyridines by coupling them with allylic radicals, offering a regioselectivity that is distinct from classical Minisci-type reactions. acs.org Furthermore, the development of new chiral catalysts is enabling the enantioselective synthesis of complex pyridine derivatives, opening doors to the creation of specific stereoisomers for pharmaceutical applications. numberanalytics.comacs.org These advanced synthetic tools expand the accessible chemical architectures and will undoubtedly be applied to complex targets like cyclohexenylpyridines to generate novel compounds with unique properties.

Q & A

Q. How does X-ray crystallography resolve the supramolecular structure of 4-(Cyclohex-2-en-1-yl)pyridine, and what intermolecular interactions dominate?

- Answer : Single-crystal X-ray diffraction (space group: monoclinic C2/c) reveals intermolecular C–H⋯π interactions (distance: ~2.7 Å) and π–π stacking (3.6 Å between aromatic rings), forming one-dimensional chains. These interactions guide crystal packing and stability .

Q. What advanced analytical strategies resolve discrepancies in spectroscopic data for 4-(Cyclohex-2-en-1-yl)pyridine derivatives?

- Answer : Conflicting NMR or mass spectrometry data can be resolved by combining 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations and high-resolution mass spectrometry (HRMS) for exact mass validation. Cross-referencing with X-ray crystallography provides definitive structural confirmation .

Q. How does the cyclohexenyl substituent influence the electronic and steric properties of the pyridine ring in structure-activity studies?

- Answer : The cyclohexenyl group introduces steric bulk, reducing accessibility to the pyridine nitrogen for electrophilic attack. Conjugation with the π-system slightly electron-donates via hyperconjugation, altering reactivity in nucleophilic substitution reactions compared to unsubstituted pyridines .

Q. What methodologies are recommended for impurity profiling in 4-(Cyclohex-2-en-1-yl)pyridine batches?

- Answer : High-performance liquid chromatography (HPLC) with UV detection, calibrated against certified reference standards (e.g., 4-Cyclohexylbutanoic Acid), identifies trace impurities. Mass spectrometry (LC-MS) quantifies low-abundance contaminants (<0.1%) .

Q. How can kinetic contradictions in 4-(Cyclohex-2-en-1-yl)pyridine reaction mechanisms be systematically analyzed?

- Answer : Conflicting kinetic data (e.g., rate orders) are resolved using isotopic labeling (²H/¹³C) to track bond cleavage and computational modeling (DFT) to map transition states. Comparative studies with analogous compounds (e.g., 4-(4-chlorophenyl)pyridine) validate proposed pathways .

Q. What are the advantages of Suzuki-Miyaura cross-coupling vs. electrophilic substitution for functionalizing 4-(Cyclohex-2-en-1-yl)pyridine?

Q. How can fluorination reagents introduce fluorine substituents to 4-(Cyclohex-2-en-1-yl)pyridine?

- Answer : Electrophilic fluorination agents (e.g., Selectfluor) or nucleophilic displacement (using KF) target the pyridine ring. Perfluoroalkyl thioethers (e.g., 4-((Perfluoropentyl)thio)pyridine) enable sulfur-based fluorination, though steric hindrance from the cyclohexenyl group may limit reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.